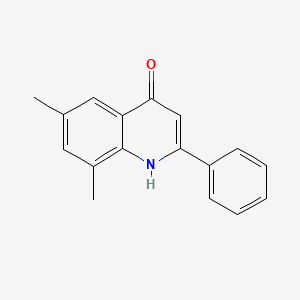

2-Methyl-4-phenylquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メチル-4-フェニルキノリン-3-カルボニトリル: はキノリンファミリーに属するヘテロ環式芳香族化合物ですこの化合物は、分子式C17H12N2 を持ち、2位にメチル基、4位にフェニル基、3位にシアノ基が置換されたキノリンコアを特徴としています .

2. 製法

合成経路と反応条件: 2-メチル-4-フェニルキノリン-3-カルボニトリルの合成は、さまざまな方法によって達成できます。一般的なアプローチの1つは、適切な前駆体を特定の条件下で環化することです。 たとえば、2-アミノベンゾフェノンとアセトニトリルを塩基の存在下で反応させると、目的のキノリン誘導体が生成されます .

工業的製造方法: この化合物の工業的製造は、通常、収率と純度が高いことを保証するための最適化された反応条件で行われます。触媒の使用、制御された温度、および特定の溶媒は、合成プロセスの効率を高めることができます。 遷移金属触媒反応とグリーンケミストリーアプローチも、プロセスをより持続可能にするために検討されています .

3. 化学反応解析

反応の種類: 2-メチル-4-フェニルキノリン-3-カルボニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、キノリンN-オキシド誘導体を形成するために酸化できます。

還元: 還元反応は、シアノ基をアミノ基に変換できます。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。

還元: 触媒的 hydrogenation または水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用できます。

主な生成物:

酸化: キノリンN-オキシド誘導体。

還元: アミノキノリン誘導体。

4. 科学研究での応用

化学: 2-メチル-4-フェニルキノリン-3-カルボニトリルは、有機合成のビルディングブロックとして使用されます。

生物学と医学: この化合物は、潜在的な薬理活性のために生物学的研究で有望であることが示されています。抗菌性、抗癌性、抗炎症性などの活性を調査しています。 研究者は、新しい治療薬を開発するために、生物学的標的との相互作用を調査しています .

産業: 産業部門では、2-メチル-4-フェニルキノリン-3-カルボニトリルは、染料、顔料、その他の特殊化学品の開発に使用されています。 その安定性と反応性により、さまざまな用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetonitrile in the presence of a base can lead to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .

化学反応の分析

Types of Reactions: 2-Methyl-4-phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

Chemistry: 2-Methyl-4-phenylquinoline-3-carbonitrile is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological activities. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

作用機序

2-メチル-4-フェニルキノリン-3-カルボニトリルの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、DNAにインターカレーションしてその機能を阻害し、潜在的な抗癌効果をもたらす可能性があります。また、炎症性経路に関与する酵素を阻害し、抗炎症効果を発揮します。 シアノ基の存在は、特定の生物学的標的への結合親和性を高め、薬剤開発に強力な化合物となります .

類似化合物との比較

類似化合物:

- 2-アミノ-4-フェニルキノリン-3-カルボニトリル

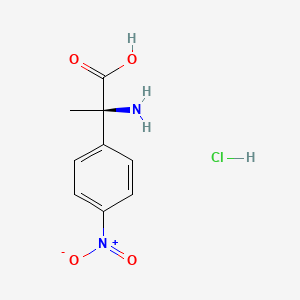

- 2-メチル-4-(4-ニトロフェニル)キノリン-3-カルボニトリル

- 2-メチル-4-(4-ヒドロキシフェニル)キノリン-3-カルボニトリル

比較: アナログと比較して、2-メチル-4-フェニルキノリン-3-カルボニトリルは、メチル基とフェニル基の存在によりユニークな特性を示します。これらの置換は、その化学反応性と生物活性に影響を与えます。 たとえば、フェニル基は生物学的標的との疎水性相互作用を高める一方で、メチル基は代謝安定性に影響を与える可能性があります .

特性

IUPAC Name |

2-methyl-4-phenylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-12-15(11-18)17(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUBXHOMZYKVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358570 |

Source

|

| Record name | 3-Quinolinecarbonitrile, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143755-11-7 |

Source

|

| Record name | 3-Quinolinecarbonitrile, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)

![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)